4-Nitro-5-indanamine
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Overview
Description
4-Nitro-5-indanamine is an organic compound with the molecular formula C9H10N2O2 It is a derivative of indane, a bicyclic hydrocarbon, and features both an amino group and a nitro group attached to the indane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-5-indanamine typically involves the nitration of indane followed by the introduction of an amino group. One common method is the mononitration of indane to produce a mixture of 4- and 5-nitroindanes. This mixture can then be separated and purified to obtain 5-nitroindane. The nitro group is subsequently reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-5-indanamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as halides or other suitable reagents.
Major Products Formed
Reduction: this compound can be reduced to 5-Aminoindane.
Oxidation: Oxidation can yield nitroso or nitro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Nitro-5-indanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and enzyme interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Nitro-5-indanamine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitro group can participate in redox reactions. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Nitroindane: Similar structure but with the nitro group at a different position.
5-Nitroindane: Lacks the amino group.
Indane-1,3-dione: Different functional groups but similar indane core structure.
Uniqueness
4-Nitro-5-indanamine is unique due to the presence of both an amino and a nitro group on the indane ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications.
Properties
Molecular Formula |
C9H10N2O2 |
---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
4-nitro-2,3-dihydro-1H-inden-5-amine |
InChI |
InChI=1S/C9H10N2O2/c10-8-5-4-6-2-1-3-7(6)9(8)11(12)13/h4-5H,1-3,10H2 |
InChI Key |
ACLIYZHXMZVAJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=C(C=C2)N)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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